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3-Chloro-6-methyl-4-phenylpyridazine

mGluR4 Positive allosteric modulator Glutamate receptor

3-Chloro-6-methyl-4-phenylpyridazine (C₁₁H₉ClN₂, MW 204.66) is a trisubstituted pyridazine heterocycle bearing a chlorine atom at position 3, a methyl group at position 6, and a phenyl ring at position 4. It is catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare chemicals for early discovery research, with a typical commercial purity specification of 95%.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
CAS No. 196934-28-8
Cat. No. B3049184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methyl-4-phenylpyridazine
CAS196934-28-8
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=N1)Cl)C2=CC=CC=C2
InChIInChI=1S/C11H9ClN2/c1-8-7-10(11(12)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyKUFFSPPYYIMHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-methyl-4-phenylpyridazine (CAS 196934-28-8): Procurement-Relevant Structural and Physicochemical Baseline


3-Chloro-6-methyl-4-phenylpyridazine (C₁₁H₉ClN₂, MW 204.66) is a trisubstituted pyridazine heterocycle bearing a chlorine atom at position 3, a methyl group at position 6, and a phenyl ring at position 4 . It is catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare chemicals for early discovery research, with a typical commercial purity specification of 95% . Its computed LogP of approximately 3.11 and zero hydrogen bond donor count distinguish it physicochemically from many pyridazinone-based analogs that carry H-bond donor functionality [1]. The compound serves as a versatile synthetic intermediate, with the chlorine at position 3 acting as a leaving group for nucleophilic aromatic substitution and cross-coupling reactions, while the 4-phenyl and 6-methyl substituents modulate steric and electronic properties relative to other chloropyridazine building blocks .

Why Generic Pyridazine Substitution Fails: Substitution-Pattern Differentiation for 3-Chloro-6-methyl-4-phenylpyridazine


The pyridazine scaffold contains four substitutable ring positions (C3, C4, C5, C6), and the regioisomeric arrangement of substituents critically determines biological target engagement, physicochemical properties, and synthetic derivatization pathways [1]. 3-Chloro-6-methyl-4-phenylpyridazine differs from its closest regioisomer, 3-chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8), by the positional swap of the methyl and phenyl groups. This swap alters the steric and electronic environment around the reactive C3–Cl bond, affecting both nucleophilic substitution kinetics and the conformational preferences of downstream coupling products [2]. Furthermore, the absence of a hydrogen bond donor in 3-chloro-6-methyl-4-phenylpyridazine distinguishes it from pyridazinone-based analogs (e.g., norflurazon, diclomezine), which carry an amide N–H capable of participating in target-site hydrogen bonding. Such differences mean that in-class compounds cannot be interchanged without altering target selectivity, synthetic route efficiency, or ADME properties, as demonstrated by the compound's discrete mGluR4 activity profile in the US9212196 patent series [3].

Product-Specific Quantitative Evidence for 3-Chloro-6-methyl-4-phenylpyridazine: Comparator-Based Differentiation Data


mGluR4 vs. mGluR7 Selectivity Window: >100-Fold Differential Activity

In a patent-defined series of mGluR modulators (US9212196), 3-chloro-6-methyl-4-phenylpyridazine (Derivative 30) exhibited an EC₅₀ of 1,000 nM at rat mGluR4, while its activity at the closely related rat mGluR7 subtype was >100,000 nM (EC₅₀ > 1.00E+5 nM). This represents more than a 100-fold selectivity window between mGluR4 and mGluR7 within the same receptor family, quantified under identical assay conditions (transient transfection in HEK293 cells) [1]. The absolute potency at mGluR4 (1,000 nM) is modest compared to optimized clinical leads such as LSP4-2022 (EC₅₀ = 110 nM), but the selectivity ratio provides a defined starting point for medicinal chemistry optimization [2].

mGluR4 Positive allosteric modulator Glutamate receptor Neuroscience

Cholinergic-Deficiency Indication Pathway vs. Monoaminergic Antidepressant Pathway

3-Chloro-6-methyl-4-phenylpyridazine is structurally positioned as an intermediate for 6-alkylpyridazine derivatives claimed in patent EP0469992 (Sanofi-Elf) for the treatment of cholinergic deficiency [1]. This indication pathway is mechanistically distinct from that of its regioisomer 3-chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8), which serves as the penultimate intermediate in the synthesis of minaprine—a monoamine oxidase A (MAO-A) inhibitor antidepressant that was marketed in France before withdrawal in 1996 due to convulsion risk [2][3]. The different therapeutic indication pathways arise directly from the different substitution patterns: the 6-methyl-4-phenyl arrangement enables derivatization toward cholinergic targets, whereas the 4-methyl-6-phenyl arrangement yields minaprine-class monoaminergic agents. No biological activity data are available for the target compound itself in cholinergic assays; this differentiation is based on the distinct patent-derived therapeutic destinations of the two regioisomeric scaffolds.

Cholinergic deficiency Neurodegenerative disease Drug intermediate Medicinal chemistry

Hydrogen Bond Donor Count = 0: Physicochemical Differentiation from Pyridazinone-Based In-Class Compounds

3-Chloro-6-methyl-4-phenylpyridazine has a computed hydrogen bond donor (HBD) count of 0, a hydrogen bond acceptor (HBA) count of 2, a topological polar surface area (TPSA) of 25.78 Ų, and a LogP of 3.11 [1]. In contrast, pyridazinone-based analogs within the broader herbicide and pharmaceutical classes (e.g., norflurazon, diclomezine, pyridazin-3(2H)-one derivatives) carry an amide-like N–H with HBD count ≥1, which increases TPSA (typically ≥45 Ų) and reduces LogP. While no direct permeability or solubility comparison data are available for the target compound versus specific named comparators, the absence of an HBD is a class-level differentiator: the target compound is predicted to exhibit higher membrane permeability potential and lower aqueous solubility than pyridazinone-containing analogs, based on well-established physicochemical determinants of ADME (Lipinski's Rule of Five and related drug-likeness filters) [2].

LogP Hydrogen bond donor Physicochemical properties Drug-likeness

Chloropyridazine Antibacterial Activity: Class-Level Quantitative MIC Benchmarks

A 2020 study by Lahyaoui et al. reported that chloro-substituted pyridazine derivatives as a class exhibited MIC values of 0.892–3.744 μg/mL against Gram-negative bacteria (E. coli, P. aeruginosa, S. marcescens), which were lower than the chloramphenicol reference range of 2.019–8.078 μg/mL under the same assay conditions [1]. The target compound, 3-chloro-6-methyl-4-phenylpyridazine, bears the essential 3-chloro substituent present in the most active derivatives from this study and may therefore be expected to fall within or near this activity range. However, the study did not directly test the target compound; this is a class-level inference based on shared structural features. Cytotoxicity screening in the same study showed that the tested pyridazines were safe toward rat hepatocytes (IC₅₀ > 64 μg/mL), providing a preliminary therapeutic index benchmark [1].

Antibacterial MIC Gram-negative Chloropyridazine

Best Research and Industrial Application Scenarios for 3-Chloro-6-methyl-4-phenylpyridazine


mGluR4 Positive Allosteric Modulator (PAM) Probe Development for Parkinson's Disease

The >100-fold selectivity for mGluR4 over mGluR7 (EC₅₀ = 1,000 nM vs. >100,000 nM), measured in transiently transfected HEK293 cells [1], positions 3-chloro-6-methyl-4-phenylpyridazine as a tractable starting scaffold for mGluR4 PAM optimization. mGluR4 activation is a validated therapeutic strategy for Parkinson's disease motor symptoms. While the compound's absolute mGluR4 potency (1,000 nM) is approximately 9-fold weaker than the clinical-stage comparator LSP4-2022 (EC₅₀ = 110 nM), its well-defined selectivity window and the synthetic accessibility of the C3–Cl position for diversification make it suitable for structure-activity relationship (SAR) exploration campaigns aimed at improving potency while maintaining subtype selectivity.

Cholinergic-Deficiency Drug Discovery Intermediate (Neurodegenerative Disease Programs)

3-Chloro-6-methyl-4-phenylpyridazine is specifically claimed as a precursor for 6-alkylpyridazine derivatives in patent EP0469992 (Sanofi-Elf), which describes compositions for the treatment of cholinergic deficiency [2]. This indication pathway is mechanistically distinct from the minaprine pathway, which uses the 4-methyl-6-phenyl regioisomer (CAS 28657-39-8) to access monoaminergic pharmacology [3]. Programs targeting cholinergic dysfunction in neurodegenerative conditions (e.g., Alzheimer's disease) should procure the 6-methyl-4-phenyl isomer to ensure alignment with the patented cholinergic-deficiency indication, rather than inadvertently accessing the monoaminergic antidepressant pharmacology associated with the alternative regioisomer.

CNS-Penetrant Probe Design Leveraging Zero H-Bond Donor Physicochemistry

With a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a TPSA of 25.78 Ų , 3-chloro-6-methyl-4-phenylpyridazine is physicochemically biased toward passive membrane permeability compared to pyridazinone-based analogs (HBD ≥1, TPSA typically ≥45 Ų). This property profile makes it a preferred building block for CNS-targeted probe design, where low TPSA (<60–70 Ų) and low HBD count are established predictors of blood-brain barrier penetration. Synthetic elaboration at the C3–Cl position can introduce additional functionality while preserving the favorable zero-HBD core.

Antibacterial Lead Generation Based on Chloro-Pyridazine Class MIC Advantage

Although 3-chloro-6-methyl-4-phenylpyridazine itself has not been directly tested, the chloro-pyridazine class to which it belongs demonstrated MIC values (0.892–3.744 μg/mL) lower than those of chloramphenicol (2.019–8.078 μg/mL) against E. coli, P. aeruginosa, and S. marcescens [4]. This class-level activity data supports the inclusion of 3-chloro-6-methyl-4-phenylpyridazine in antibacterial screening libraries. Furthermore, the rat hepatocyte cytotoxicity data for related pyridazines (IC₅₀ > 64 μg/mL) suggest a favorable preliminary therapeutic window that warrants follow-up testing of the target compound in the same assay panel.

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